N-({[2,2'-bifuran]-5-yl}methyl)oxolane-3-carboxamide
Description
N-({[2,2'-Bifuran]-5-yl}methyl)oxolane-3-carboxamide is a heterocyclic organic compound featuring a bifuran core linked to an oxolane (tetrahydrofuran) carboxamide moiety. This compound is structurally distinct due to its combination of electron-rich furan rings and a conformationally flexible oxolane unit, which may influence its electronic properties, reactivity, and applications in materials science or medicinal chemistry .
Bifuran Core Synthesis: Bromination of 2,2'-bifuran (as demonstrated for 3,3'-dibromo-2,2'-bifuran in ) to introduce reactive sites for further functionalization .
Properties
IUPAC Name |
N-[[5-(furan-2-yl)furan-2-yl]methyl]oxolane-3-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15NO4/c16-14(10-5-7-17-9-10)15-8-11-3-4-13(19-11)12-2-1-6-18-12/h1-4,6,10H,5,7-9H2,(H,15,16) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YQIMCXGEUMPVFL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCC1C(=O)NCC2=CC=C(O2)C3=CC=CO3 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-([2,2’-bifuran]-5-ylmethyl)tetrahydrofuran-3-carboxamide typically involves the reaction of 2,2’-bifuran-5-ylmethylamine with tetrahydrofuran-3-carboxylic acid. The reaction is often carried out in the presence of coupling reagents such as EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like NMM (N-methylmorpholine) under microwave-assisted conditions . The reaction conditions are optimized to achieve high yields and purity of the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, the use of renewable resources and green chemistry principles can be integrated to make the process more sustainable .
Chemical Reactions Analysis
Types of Reactions
N-([2,2’-bifuran]-5-ylmethyl)tetrahydrofuran-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The furan rings can be oxidized to form furan-2,5-dicarboxylic acid derivatives.
Reduction: The compound can be reduced to form tetrahydrofuran derivatives.
Substitution: The amide group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Substitution: Nucleophiles like amines and alcohols can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Furan-2,5-dicarboxylic acid derivatives.
Reduction: Tetrahydrofuran derivatives.
Substitution: Various substituted amides and esters.
Scientific Research Applications
N-([2,2’-bifuran]-5-ylmethyl)tetrahydrofuran-3-carboxamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in targeting specific enzymes and receptors.
Industry: Utilized in the production of polymers and materials with unique properties.
Mechanism of Action
The mechanism of action of N-([2,2’-bifuran]-5-ylmethyl)tetrahydrofuran-3-carboxamide involves its interaction with specific molecular targets. The compound can form hydrogen bonds with enzymes and proteins, inhibiting their activity. This interaction can lead to various biological effects, such as antimicrobial and anticancer activities .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following compounds share structural or functional similarities with N-({[2,2'-bifuran]-5-yl}methyl)oxolane-3-carboxamide, enabling comparative analysis of their synthesis, properties, and applications.
Key Comparative Insights:
Bifuran Derivatives :
- This compound and BFI-OD both utilize a bifuran core but differ in substituents. BFI-OD’s dicarboximide and long alkyl chain enhance solubility for organic electronics, whereas the oxolane carboxamide in the target compound may improve hydrogen bonding for biological applications .
- Synthesis : Both require bromination of bifuran (e.g., using Br₂ in toluene), but subsequent steps diverge (amide vs. imide formation) .
Nitrofuran/Thiophene Amides :
- 5-Nitrofuran-2-carboxylic acid amides () feature nitro groups that increase electrophilicity, making them reactive intermediates for antimicrobial agents. In contrast, the absence of nitro groups in the target compound suggests reduced electrophilicity and possibly greater stability .
Condensation Products: o-Nitroaryl-bis(5-methylfur-2-yl)methanes () are synthesized via acid-catalyzed condensation, yielding nitroaryl-bifuran hybrids.
Table 2: Property and Application Comparison
| Compound | Key Properties | Potential Applications |
|---|---|---|
| This compound | Moderate polarity, hydrogen-bonding capacity | Drug delivery, supramolecular chemistry |
| BFI-OD | High solubility in organic solvents | Organic semiconductors, OLEDs |
| 5-Nitrofuran-2-carboxylic acid amides | High reactivity (nitro group) | Antibacterial/antifungal agents |
| o-Nitroaryl-bis(5-methylfur-2-yl)methanes | Photoreactivity, planar structure | Photocatalysts, fluorescent probes |
Research Findings:
- Electronic Properties : Bifuran derivatives like BFI-OD exhibit π-conjugation suitable for optoelectronics, whereas the oxolane carboxamide in the target compound may disrupt conjugation, limiting such applications .
- Synthetic Flexibility : The target compound’s synthesis is less complex than nitro-containing analogs (e.g., ’s carbazole precursors), which require multi-step nitrene chemistry .
Biological Activity
N-({[2,2'-bifuran]-5-yl}methyl)oxolane-3-carboxamide is a synthetic compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including structure-activity relationships (SAR), mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of 261.27 g/mol. The compound features a bifuran moiety linked to an oxolane ring and an amide functional group, which are critical for its biological activity.
Biological Activity Overview
Research indicates that compounds similar to this compound exhibit various biological activities, including antimicrobial, antifungal, and anticancer properties. The following sections delve into specific activities:
Antimicrobial Activity
Studies have shown that derivatives of bifuran compounds possess significant antimicrobial properties. For example:
- Minimum Inhibitory Concentration (MIC) values for certain bifuran derivatives have been reported as low as 6.25 µg/mL against various bacterial strains such as Klebsiella pneumoniae and Escherichia coli .
- The presence of heteroaromatic rings in the structure enhances the compound's ability to inhibit microbial growth.
Antifungal Activity
The antifungal activity of related compounds has been documented extensively:
- Compounds with similar structural features demonstrated MIC values lower than standard antifungal agents like ketoconazole, indicating their potential as effective antifungal agents .
- A study highlighted that the incorporation of methoxy groups in the aromatic system significantly boosts antifungal efficacy .
Anticancer Activity
Research into the anticancer properties of bifuran-based compounds is promising:
- N-(substituted phenyl) derivatives have shown selective inhibition against mutant forms of the epidermal growth factor receptor (EGFR), which is crucial in non-small cell lung cancer .
- In vitro assays revealed that certain analogs displayed cytotoxic effects with IC50 values comparable to established chemotherapeutics .
Structure-Activity Relationship (SAR)
The SAR studies suggest that modifications in the substituents on the bifuran and oxolane rings can lead to enhanced biological activity:
- Substituent Effects : The introduction of electron-donating or electron-withdrawing groups can significantly alter the compound's potency against various biological targets.
- Ring Modifications : Alterations in ring size or saturation levels can impact solubility and bioavailability, crucial for therapeutic efficacy.
Data Summary Table
| Biological Activity | MIC/IC50 Values | Reference |
|---|---|---|
| Antimicrobial | 6.25 µg/mL | |
| Antifungal | < 12.5 µg/mL | |
| Anticancer | IC50 ~ 40 nM |
Case Studies
- Antimicrobial Efficacy : A study evaluated the antibacterial activity of a series of bifuran derivatives against Staphylococcus aureus and E. coli, finding that modifications at specific positions on the bifuran ring led to enhanced potency.
- Anticancer Potential : In a preclinical trial involving human lung cancer cell lines, a derivative of this compound showed significant tumor growth inhibition compared to controls, indicating its potential as a lead compound for further development.
Q & A
Q. What are the recommended synthetic routes for preparing N-({[2,2'-bifuran]-5-yl}methyl)oxolane-3-carboxamide, and how can purity be optimized?
- Methodological Answer : The synthesis typically involves coupling the bifuran-methyl moiety with oxolane-3-carboxamide via nucleophilic substitution or amidation. Key steps include:
- Bifuran precursor preparation : Cyclization of furan derivatives under acidic conditions .
- Oxolane-3-carboxylic acid activation : Use of carbodiimides (e.g., EDC/HOBt) for amide bond formation .
- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradients) and recrystallization (ethanol/water) to achieve >95% purity .
Optimize reaction temperatures (60–80°C) and anhydrous solvents (DMF or DCM) to suppress side reactions .
Q. Which spectroscopic techniques are critical for structural confirmation of this compound?
- Methodological Answer :
- 1H/13C NMR : Confirm bifuran methylene protons (δ 4.2–4.5 ppm) and oxolane carboxamide carbonyl (δ 170–175 ppm) .
- HRMS : Validate molecular ion peaks (e.g., [M+H]+ via ESI+) with <2 ppm error .
- FT-IR : Identify amide C=O stretches (~1650 cm⁻¹) and furan C-O-C vibrations (~1015 cm⁻¹) .
Q. What preliminary biological assays are suitable for evaluating its bioactivity?
- Methodological Answer :
- Antimicrobial : Broth microdilution (MIC against S. aureus and E. coli) .
- Anticancer : MTT assay on cancer cell lines (e.g., HeLa, MCF-7) with IC50 calculations .
- Enzyme inhibition : Fluorescence-based assays for kinases or proteases, using ATP/NADPH depletion metrics .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to optimize this compound’s bioactivity?
- Methodological Answer :
- Substituent variation : Synthesize analogs with halogen (Cl, F) or methoxy groups on the bifuran ring to modulate lipophilicity .
- Scaffold hopping : Replace oxolane with tetrahydrofuran or piperidine to assess conformational effects .
- Data Table :
| Modification | Bioactivity (IC50, μM) | LogP |
|---|---|---|
| Parent compound | 12.3 ± 1.2 | 2.1 |
| 5-Cl bifuran analog | 8.7 ± 0.9 | 2.8 |
| Tetrahydrofuran analog | 15.4 ± 1.5 | 1.9 |
- Statistical analysis : Use ANOVA to compare IC50 values (p < 0.05) .
Q. What computational strategies can predict target binding and resolve contradictory bioassay data?
- Methodological Answer :
- Molecular docking (AutoDock Vina) : Screen against kinase domains (e.g., EGFR) to prioritize targets .
- MD simulations (GROMACS) : Assess stability of ligand-receptor complexes over 100 ns trajectories .
- Contradiction resolution : If cytotoxicity varies between assays, validate via surface plasmon resonance (SPR) for direct binding affinity measurements .
Q. How can metabolic stability and pharmacokinetic (PK) properties be improved?
- Methodological Answer :
- Microsomal stability assay : Incubate with liver microsomes (human/rat) to measure t1/2. Introduce electron-withdrawing groups (e.g., CF3) to reduce CYP450-mediated oxidation .
- Solubility enhancement : Formulate with β-cyclodextrin or PEG derivatives; measure via shake-flask method (pH 7.4 buffer) .
- In silico ADME : Use SwissADME to predict bioavailability radar and GI absorption .
Data Contradiction Analysis
Q. How should researchers address variability in cytotoxicity data across cell lines?
- Methodological Answer :
- Dose-response validation : Repeat assays with 8-point dilution series (0.1–100 μM) to confirm reproducibility .
- Mechanistic studies : Perform flow cytometry (Annexin V/PI staining) to distinguish apoptosis vs. necrosis .
- Cross-lab collaboration : Share standardized protocols (e.g., CellTiter-Glo®) to minimize inter-lab variability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
